2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with additional substituents including a chlorophenyl group, a fluoro-methylphenyl group, and an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring, followed by the fusion with the pyridazine ring, and subsequent introduction of the chlorophenyl and fluoro-methylphenyl groups. The reaction conditions may involve the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar triazole ring structure and have been studied for their antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have a similar fused ring system and are known for their diverse pharmacological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c1-12-2-7-15(10-16(12)22)23-19(28)11-26-20(29)27-18(25-26)9-8-17(24-27)13-3-5-14(21)6-4-13/h2-10H,11H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQGOIXUEZYWHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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